N,N-dimethyl-1-phenyl-dodecan-1-amine
CAS No.: 18686-19-6
Cat. No.: VC18753482
Molecular Formula: C20H35N
Molecular Weight: 289.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18686-19-6 |
|---|---|
| Molecular Formula | C20H35N |
| Molecular Weight | 289.5 g/mol |
| IUPAC Name | N,N-dimethyl-1-phenyldodecan-1-amine |
| Standard InChI | InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-15-18-20(21(2)3)19-16-13-12-14-17-19/h12-14,16-17,20H,4-11,15,18H2,1-3H3 |
| Standard InChI Key | JOMMTYCHJMELMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(C1=CC=CC=C1)N(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features:
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A phenyl group () attached to the first carbon of a dodecyl chain.
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A dimethylamino group () at the same carbon, creating a tertiary amine configuration.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 289.50 g/mol | |
| CAS Registry Number | 18686-19-6 | |
| IUPAC Name | N,N-Dimethyl-1-phenyl-dodecan-1-amine |
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive Amination | Dodecanal, , , EtOH | ~60% | |
| Nucleophilic Substitution | 1-Phenyl-dodecyl bromide, , , DMF | ~50% |
Physicochemical Properties
The compound’s properties are influenced by its hydrophobic dodecyl chain and polar tertiary amine group:
Solubility and Stability
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Solubility: Likely soluble in organic solvents (e.g., chloroform, ethanol) but insoluble in water due to the long alkyl chain .
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Stability: Stable under ambient conditions but may oxidize in the presence of strong oxidizing agents .
Table 3: Experimental and Predicted Properties
| Property | Value | Source |
|---|---|---|
| Density | ~0.90 g/cm³ (predicted) | |
| Boiling Point | ~289.8°C (analogous compounds) | |
| LogP (Partition Coefficient) | ~6.2 (estimated) |
Applications and Functional Relevance
Surfactant and Corrosion Inhibition
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Surfactant Properties: The amphiphilic structure enables micelle formation, making it useful in detergents and emulsifiers .
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Corrosion Inhibition: Tertiary amines are known to adsorb onto metal surfaces, forming protective layers .
Pharmaceutical Intermediates
The phenyl group may facilitate interactions with aromatic biological targets, suggesting potential as a building block in drug synthesis .
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